molecular formula C13H14Cl2N2O2 B4697244 N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide

N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide

Cat. No. B4697244
M. Wt: 301.16 g/mol
InChI Key: JGVXDBLVBPZXOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as the cyclization of ethyl 3,3-diaminoacrylate with pyrimidine series o-chloro ketones, leading to the formation of heterocycles through substitution and condensation reactions (Bakulina et al., 2013). Such methodologies might offer insights into the synthesis strategies applicable to N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide.

Molecular Structure Analysis

Molecular structure determination, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. For instance, the structural analysis of N,N′-Bis(2-acetylphenyl)ethanediamide, which shares a similar ethanediamide backbone, reveals polymorphism and intra- and intermolecular hydrogen bonding patterns, influencing its physical and chemical properties (Brewer et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of complex structures with unique properties. For example, the reaction of ethyl 3,3-diaminoacrylate with pyrimidine series o-chloro ketones leads to pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes, showcasing the compound's reactivity and potential for creating diverse molecular architectures (Bakulina et al., 2013).

Safety and Hazards

The safety and hazards associated with “N-cyclopentyl-N’-(3,5-dichlorophenyl)ethanediamide” are not explicitly stated in the available sources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-cyclopentyl-N'-(3,5-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-8-5-9(15)7-11(6-8)17-13(19)12(18)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVXDBLVBPZXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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